Caulerpenyne

Antiproliferative activity Microtubule polymerization inhibition Neuroblastoma

Caulerpenyne (CYN) is the only sesquiterpenoid with a reactive bis-enol acetate, functionally distinct from Caulerpin. Definitive for non-colchicine microtubule disruption (tubulin IC50 21 μM), novel 5-LO inhibition, and Posidonia allelopathy—CYN causes 90% leaf mortality vs. no effect from Caulerpin. Essential benchmark for unstable natural product extraction (>50% degradation in 1 min). Require >98% HPLC purity, shock-freezing-compatible isolation protocols, and rigorous differentiation from co-occurring alkaloids to ensure valid experimental outcomes.

Molecular Formula C21H26O6
Molecular Weight 374.4 g/mol
CAS No. 70000-22-5
Cat. No. B1231210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaulerpenyne
CAS70000-22-5
Synonyms3-((acetyloxy)methylene)-7,11-dimethyl-1,6,10-dodecatrien-8-yne-1,4-diol diacetate
caulerpenyne
Molecular FormulaC21H26O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C
InChIInChI=1S/C21H26O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h8,10,12-14,21H,11H2,1-6H3/b13-12+,16-10+,20-14-/t21-/m0/s1
InChIKeyINZBEAIXTUMDIW-WXBLODKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caulerpenyne (CAS 70000-22-5): Chemical Identity and Sourcing Profile for Research Procurement


Caulerpenyne (CYN) is a linear sesquiterpenoid characterized by a distinctive bis-enol acetate (1,4-diacetoxybutadiene) moiety, with molecular formula C21H26O6 and molecular weight 374.4 g/mol [1]. This secondary metabolite is the major defensive compound produced by marine green algae of the genus Caulerpa, including the invasive Mediterranean species Caulerpa taxifolia and Caulerpa cylindracea [2]. The compound's reactive diacetoxybutadiene functional group, which exists as an acetylated bis-enol form of a 1,4-dialdehyde constellation, is uniquely found among metabolites from the Udoteaceae and Caulerpaceae families and is responsible for its broad spectrum of biological activities [3]. For procurement considerations, caulerpenyne can be obtained either through total chemical synthesis or via extraction from natural algal sources, with centrifugal partition chromatography (CPC) offering a more efficient one-step isolation process compared to conventional time- and solvent-intensive chromatographic methods [4].

Why Caulerpenyne (70000-22-5) Cannot Be Substituted with Caulerpin or Generic Sesquiterpenes in Targeted Research


Caulerpenyne (CYN) and the co-occurring bisindolic alkaloid caulerpin (CAU) are both major secondary metabolites from Caulerpa species, yet they exhibit fundamentally divergent biological activities, target engagement profiles, and structural liabilities that preclude any assumption of functional interchangeability [1]. Head-to-head comparative studies in Posidonia oceanica seagrass models demonstrate that CYN exerts potent phytotoxic effects, inducing 90% mortality in adult apical leaves and significantly inhibiting new leaf formation, whereas CAU at identical concentrations showed no significant effect on leaf growth or new leaf formation [2]. At the molecular level, CYN downregulates photosynthesis-related proteins and disrupts Ca²⁺/calmodulin signaling pathways, while CAU instead induces protective proteins including catalase and Hsp70 that mitigate oxidative damage [3]. Furthermore, caulerpenyne's unique bis-enol acetate moiety undergoes rapid wound-activated enzymatic transformation to reactive 1,4-dialdehyde oxytoxin species, a property absent in caulerpin and other non-bis-enol sesquiterpenoids [4]. These structural, mechanistic, and functional divergences establish caulerpenyne as a chemically and biologically distinct entity that cannot be substituted by in-class compounds without fundamentally altering experimental outcomes.

Caulerpenyne (70000-22-5): Quantitative Differentiation Evidence Against Comparators


Antiproliferative Activity of Caulerpenyne on SK-N-SH Neuroblastoma Cells: IC50 and Microtubule Network Disruption

Caulerpenyne (CYN) exhibits quantifiable antiproliferative activity against the SK-N-SH human neuroblastoma cell line with an IC50 of 10 ± 2 μM following 2 hours of incubation [1]. The compound modifies the microtubule network in these cells, causing loss of neurites and compaction of the microtubule network at the cell periphery, observed via immunofluorescence microscopy [1]. In vitro tubulin polymerization assays using pig brain purified tubulin demonstrated inhibition with an IC50 of 21 ± 2 μM after 35 minutes, while microtubule protein polymerization was inhibited with an IC50 of 51 ± 6 μM [1]. The established microtubule-targeting agent colchicine inhibits tubulin polymerization with an IC50 of 1.7 ± 0.09 μM under comparable conditions [2].

Antiproliferative activity Microtubule polymerization inhibition Neuroblastoma Tubulin Cytotoxicity

Phytotoxic Activity of Caulerpenyne vs. Caulerpin in Posidonia oceanica Seagrass Model

In a direct comparative study of Posidonia oceanica apical and vertical shoots, exposure to 25 μM caulerpenyne (CYN) resulted in 90% mortality in adult leaves of apical shoots and significantly inhibited juvenile leaf formation in vertical shoots [1]. In stark contrast, identical 25 μM exposure to caulerpin (CAU) did not significantly influence leaf growth or the formation of new leaves, though CAU did reduce adult leaf elongation by 93% and impair chlorophyll content [1]. Proteomic analysis revealed CYN downregulated proteins involved in photosynthesis, stress response, brassinosteroid signaling, and fatty acid metabolism in apical shoots, while disrupting Ca²⁺/calmodulin signaling [1]. Conversely, CAU exposure increased protective proteins including catalase, phenylalanine ammonia-lyase, and Hsp70, mitigating oxidative damage [1]. In 28-day mesocosm experiments, CYN strongly inhibited the growth of adult leaves and formation of new leaves, whereas caulerpin did not significantly influence leaf growth parameters [2].

Phytotoxicity Allelopathy Marine ecology Posidonia oceanica Caulerpin Comparative toxicity

Human 5-Lipoxygenase Inhibition by Caulerpenyne and Synthetic Analogues: Structure-Activity Relationship

Caulerpenyne (CYN) and a library of six synthetic CYN analogues were evaluated for inhibitory effects on isolated human 5-lipoxygenase (5-LO) and cellular 5-LO activity in polymorphonuclear leukocytes [1]. The study identified essential structural elements of the bis-enol acetate pharmacophore and characterized the mode of 5-LO inhibition, which could not be assigned to any of the known categories of lipoxygenase inhibitors [1]. CYN and the synthetic inhibitors represent small, flexible molecules with unique structures among 5-LO inhibitors identified to date, interfering directly with the enzyme [1]. A structurally simplified inhibitor was successfully identified through this SAR study [1].

5-Lipoxygenase inhibition Anti-inflammatory Structure-activity relationship Polymorphonuclear leukocytes Bis-enol esters

Chemical Instability and Wound-Activated Transformation: Quantitative Degradation Kinetics of Caulerpenyne

Caulerpenyne undergoes rapid, wound-activated enzymatic transformation via esterase activity that sequentially removes the three acetate residues from the bis-enol acetate moiety, releasing reactive 1,4-dialdehyde oxytoxin species [1]. In all three investigated Caulerpa species (invasive C. taxifolia and C. racemosa, and noninvasive C. prolifera), severe tissue damage caused degradation of more than 50% of the stored caulerpenyne within 1 minute [1]. Prevention of this enzymatic reaction before extraction, achieved by shock freezing the tissue with liquid nitrogen, yields approximately twofold higher caulerpenyne content values compared to established methanol extraction protocols [1]. The transformation product oxytoxin 2 is unstable in wounded tissue and can be identified by liquid chromatography-mass spectrometry [1].

Chemical stability Enzymatic degradation Oxytoxin Wound activation Extraction methodology Esterase

In Silico Antiviral Potential of Caulerpenyne vs. Caulerpin Against SARS-CoV-2 Targets

In a comparative molecular docking study, caulerpenyne (CYN) and caulerpin (CPN) were evaluated for binding to SARS-CoV-2 main protease (6YB7) and spike protein (5XLR) [1]. For 6YB7 (main protease), CPN showed binding energy of -8.02 kcal/mol, while CYN showed -6.83 kcal/mol [1]. For 5XLR (spike protein), CPN showed binding energy of -9.68 kcal/mol, while CYN showed -7.53 kcal/mol [1]. Molecular dynamics simulations indicated that CYN forms a more stable complex with 6YB7, whereas CPN interacts more stably with 5XLR, suggesting target-specific differences in binding stability between the two metabolites [1].

Antiviral SARS-CoV-2 Molecular docking Main protease Spike protein In silico screening

Seasonal and Environmental Variation in Caulerpenyne Content: Implications for Natural Source Procurement

Caulerpenyne (CYN) content in Caulerpa taxifolia varies significantly with season, depth, and plant tissue type [1]. Maximum CYN concentrations occur in fronds at 5 m depth during summer when water temperature exceeds 19°C, with concentrations decreasing at greater depths [1]. CYN concentrations are consistently higher in fronds than in stolons [1]. These variations correlate with seasonal changes in feeding behavior of herbivores such as the sea urchin Paracentrotus lividus and biomass of fouling organisms on C. taxifolia [1]. Mediterranean strains consistently contain higher CYN concentrations than tropical strains of the same alga [1]. A comparative study of C. taxifolia and C. racemosa between July 1999 and July 2000 further documented temporal fluctuations in CYN content across both species [2].

Seasonal variation Secondary metabolite production Chemical defense Caulerpa taxifolia Environmental factors

Caulerpenyne (70000-22-5): Recommended Research and Procurement Applications


Microtubule Dynamics and Antiproliferative Mechanism Studies

Caulerpenyne is suitable for investigating non-colchicine microtubule disruption mechanisms. With documented antiproliferative IC50 of 10 ± 2 μM against SK-N-SH neuroblastoma cells and tubulin polymerization inhibition IC50 of 21 ± 2 μM, the compound provides a quantifiable tool for studying microtubule network compaction, neurite loss, and tubulin aggregation without the toxicity profile associated with colchicine (IC50 1.7 ± 0.09 μM) [1]. Immunofluorescence microscopy protocols using SK-N-SH cells are established and reproducible [1].

Marine Allelopathy and Seagrass Ecotoxicology Research

Caulerpenyne is the appropriate compound for investigating Caulerpa-mediated allelopathic effects on Posidonia oceanica seagrass meadows. Direct comparative data confirm that caulerpenyne at 25 μM induces 90% adult leaf mortality and inhibits juvenile leaf formation, whereas caulerpin at identical concentrations produces no significant leaf growth inhibition [1]. Proteomic workflows can leverage established protocols for assessing CYN-induced downregulation of photosynthesis, stress response, and calcium signaling proteins [1].

5-Lipoxygenase Inhibitor Development and SAR Studies

Caulerpenyne serves as a structurally novel lead scaffold for developing 5-LO inhibitors with a mechanism distinct from all known inhibitor categories [1]. The established SAR framework, which includes six synthetic CYN analogues, enables rational pharmacophore modification and has already yielded a structurally simplified inhibitor [1]. Cellular assays in polymorphonuclear leukocytes are validated for evaluating both CYN and analogue activity against endogenous 5-LO [1].

Method Development for Labile Natural Product Extraction and Quantification

Caulerpenyne's extreme lability (>50% degradation within 1 minute of tissue wounding) makes it an excellent model compound for developing and validating extraction protocols for unstable natural products [1]. Shock-freezing with liquid nitrogen yields approximately 2-fold higher recovery compared to methanol extraction [1], providing a benchmark for comparing procurement sources and establishing quality control criteria. LC-MS methods for detecting both intact CYN and transformation product oxytoxin 2 are documented [1].

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